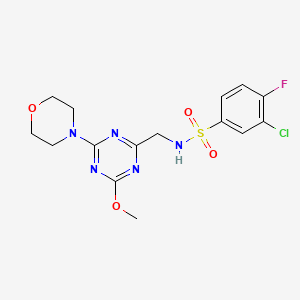

3-chloro-4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

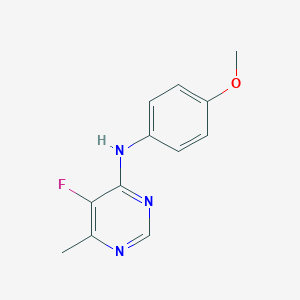

The compound “3-chloro-4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a sulfonamide, a triazine ring, and halogen substituents .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, a six-membered ring with alternating carbon and nitrogen atoms, is a notable feature .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the halogen atoms could potentially be replaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .Scientific Research Applications

Cognitive Enhancing Properties

- Compounds structurally related to benzenesulfonamides have been investigated for their cognitive-enhancing properties. For instance, a study on SB-399885, a 5-HT6 receptor antagonist, demonstrated its potential in improving cognitive deficits through enhancing cholinergic function. This supports the utility of certain benzenesulfonamides in treating cognitive disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Carbonic Anhydrase Inhibition

- Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been designed as carbonic anhydrase inhibitors. These compounds have shown high selectivity and potency against human carbonic anhydrase isoforms, highlighting their potential as therapeutic agents in cancer treatment due to the inhibition of tumor-associated carbonic anhydrases (Lolak et al., 2019).

Herbicide Selectivity and Metabolism

- The selectivity of certain herbicides like chlorsulfuron is attributed to the metabolic pathways in tolerant plants, which rapidly metabolize the herbicide to inactive products. This mechanism underlines the importance of structural modifications in benzenesulfonamide derivatives for developing selective herbicides (Sweetser et al., 1982).

Antioxidant and Enzyme Inhibitory Activities

- Benzenesulfonamides incorporating 1,3,5-triazine structural motifs have been evaluated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These findings suggest their potential in treating diseases associated with oxidative stress and enzymatic dysregulation (Lolak et al., 2020).

Hydrolysis and Environmental Behavior

- Research on the hydrolysis and environmental behavior of triasulfuron, a sulfonylurea herbicide structurally similar to the compound of interest, provides insights into its stability and degradation pathways in different pH conditions. This is crucial for understanding the environmental impact and proper management of such chemicals (Braschi et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFN5O4S/c1-25-15-20-13(19-14(21-15)22-4-6-26-7-5-22)9-18-27(23,24)10-2-3-12(17)11(16)8-10/h2-3,8,18H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZRURJSLLXKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)

![2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2707209.png)

![N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2707217.png)

![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2707218.png)